N-(2-chloro-4-iodophenyl)-3-phenylmethoxybenzamide
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Overview
Description
N-(2-chloro-4-iodophenyl)-3-phenylmethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and iodo substituent on the phenyl ring, along with a phenylmethoxy group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-iodophenyl)-3-phenylmethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-iodoaniline and 3-phenylmethoxybenzoic acid.
Amidation Reaction: The key step involves the formation of the amide bond between the amine group of 2-chloro-4-iodoaniline and the carboxylic acid group of 3-phenylmethoxybenzoic acid. This reaction is usually carried out in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-iodophenyl)-3-phenylmethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions like Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents on the phenyl ring, while coupling reactions can form biaryl compounds.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)-3-phenylmethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)-3-phenylmethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-iodophenyl)acetamide
- N-(2-chloro-4-iodophenyl)-4-methoxybenzamide
- N-(2-chloro-4-iodophenyl)-2-methylpropanamide
Uniqueness
N-(2-chloro-4-iodophenyl)-3-phenylmethoxybenzamide is unique due to its specific substitution pattern and the presence of the phenylmethoxy group
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-3-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClINO2/c21-18-12-16(22)9-10-19(18)23-20(24)15-7-4-8-17(11-15)25-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNDXJSWZLUKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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